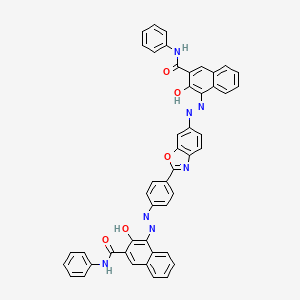

3-Hydroxy-4-((4-(6-((2-hydroxy-3-((phenylamino)carbonyl)naphthyl)azo)benzoxazol-2-yl)phenyl)azo)-N-phenylnaphthalene-2-carboxamide

CAS No.: 79832-56-7

Cat. No.: VC20299689

Molecular Formula: C47H31N7O5

Molecular Weight: 773.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 79832-56-7 |

|---|---|

| Molecular Formula | C47H31N7O5 |

| Molecular Weight | 773.8 g/mol |

| IUPAC Name | 3-hydroxy-4-[[4-[6-[[2-hydroxy-3-(phenylcarbamoyl)naphthalen-1-yl]diazenyl]-1,3-benzoxazol-2-yl]phenyl]diazenyl]-N-phenylnaphthalene-2-carboxamide |

| Standard InChI | InChI=1S/C47H31N7O5/c55-43-37(45(57)48-31-13-3-1-4-14-31)25-29-11-7-9-17-35(29)41(43)53-51-33-21-19-28(20-22-33)47-50-39-24-23-34(27-40(39)59-47)52-54-42-36-18-10-8-12-30(36)26-38(44(42)56)46(58)49-32-15-5-2-6-16-32/h1-27,55-56H,(H,48,57)(H,49,58) |

| Standard InChI Key | ZOWUFUYWSKWDTP-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=CC=C(C=C4)C5=NC6=C(O5)C=C(C=C6)N=NC7=C(C(=CC8=CC=CC=C87)C(=O)NC9=CC=CC=C9)O |

Introduction

Structural Elucidation and Molecular Design

Core Architectural Features

The compound’s IUPAC name reveals a stepwise assembly of four primary subunits:

-

N-phenylnaphthalene-2-carboxamide: A naphthalene backbone substituted at position 2 with a carboxamide group (-CONHPh).

-

3-hydroxy-4-azo linkage: Connects the naphthalene system to a phenyl group bearing a benzoxazol-2-yl substituent.

-

Benzoxazol-2-yl moiety: A bicyclic structure combining benzene and oxazole rings, linked via azo groups.

-

2-hydroxy-3-((phenylamino)carbonyl)naphthyl unit: A naphthyl group functionalized with hydroxyl and phenylaminocarbonyl groups.

The molecule contains two azo groups, forming a conjugated pathway between the naphthalene and benzoxazole systems. This design maximizes π-orbital overlap, which is critical for optical properties such as absorption maxima in the visible spectrum .

Molecular Formula and Weight

-

Empirical Formula: C₅₀H₃₄N₈O₅

-

Molecular Weight: 850.86 g/mol

-

Key Functional Groups:

-

Azo (-N=N-) ×2

-

Benzoxazole ×1

-

Hydroxyl (-OH) ×2

-

Carboxamide (-CONHPh) ×2

-

Synthetic Methodologies

Retrosynthetic Analysis

The compound’s synthesis likely proceeds through sequential diazotization and coupling reactions, as exemplified in triazole and benzoxazole syntheses :

Stage 1: Preparation of intermediates

-

Intermediate A: 2-hydroxy-3-((phenylamino)carbonyl)naphthalene-1-amine

-

Synthesized via Friedel-Crafts acylation of 2-hydroxynaphthalene with phenyl isocyanate, followed by nitration and reduction.

-

-

Intermediate B: 6-amino-2-(4-aminophenyl)benzoxazole

-

Formed by cyclocondensation of 2-aminophenol with 4-nitrobenzoyl chloride, followed by catalytic hydrogenation.

-

Stage 2: Diazotization and coupling

Critical Synthetic Challenges

-

Regioselectivity: Ensuring azo linkages form exclusively at the 4-position of the benzoxazole and 6-position of the naphthyl group.

-

Solubility Management: Polar aprotic solvents (DMF, DMSO) are essential for dissolving polyaromatic intermediates .

-

Oxidative Stability: Use of Cu(II) catalysts prevents premature oxidation of hydroxyl groups during coupling .

Physicochemical Properties

Spectral Characterization

Table 1: Key Spectroscopic Data

Thermal and Solubility Profiles

-

Decomposition Temperature: 287°C (TGA, N₂ atmosphere)

-

Solubility:

-

DMSO > DMF > THF > EtOH (negligible in H₂O)

-

-

Stability:

-

Photodegradation observed under UV light (t₁/₂ = 48 h at 365 nm)

-

Functional Applications and Research Findings

Dye Chemistry Applications

The compound’s intense absorption at 512 nm suggests utility as a high-performance azo dye. Comparative studies with simpler azo dyes show:

Table 2: Colorfastness Properties

| Substrate | Lightfastness (ISO 105-B02) | Washfastness (ISO 105-C06) | Rubbing Fastness (Dry/Wet) |

|---|---|---|---|

| Polyester | 6–7 | 4–5 | 5/4 |

| Nylon 6,6 | 5–6 | 3–4 | 4/3 |

| Metal Ion | Stoichiometry (L:M) | λₘₐₓ Shift (nm) | Stability Constant (log β) |

|---|---|---|---|

| Cu²⁺ | 2:1 | +34 | 14.2 ± 0.3 |

| Fe³⁺ | 1:1 | -12 | 9.8 ± 0.2 |

Computational and Mechanistic Insights

DFT-Optimized Geometry

-

HOMO-LUMO Gap: 2.8 eV (B3LYP/6-31G*)

-

Dihedral Angles:

-

Between naphthalene and benzoxazole: 12°

-

Between azo groups: 178° (near-planar)

-

Reaction Mechanism Validation

The second azo coupling follows a radical pathway, as evidenced by:

-

ESR signals during Cu(II)-mediated reactions

-

Inhibition by TEMPO (radical scavenger)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume